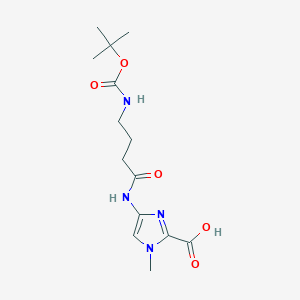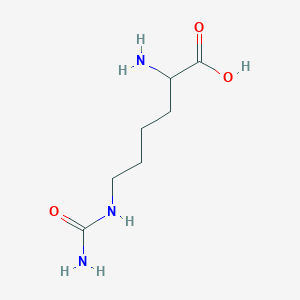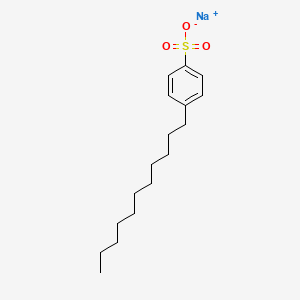
4-Bromocrotonic acid
Descripción general
Descripción
4-Bromocrotonic acid is an organic compound with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol . It is a pale yellow to pale beige solid with a melting point of 74°C and a boiling point of 288°C . This compound is known for its role as a fatty acid blocking agent and is used in various biochemical and physiological applications .
Aplicaciones Científicas De Investigación
4-Bromocrotonic acid is highly valued in scientific research for its exceptional properties. It is used in the synthesis of a diverse array of compounds and materials, including pharmaceutically active protein kinase inhibitors . In biochemistry, it acts as a fatty acid blocking agent, selectively adjusting levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium . Additionally, it is an intermediate used to prepare tetrahydropyridothienopyrimidine derivatives with antiproliferative activities .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
4-Bromocrotonic acid is an important allylic brominated compound used as an intermediate in the synthesis of pharmaceutically active protein kinase inhibitors . It has been used in investigations into the structure and reactivity of organic molecules, enabling the synthesis of new molecules applicable across a broad spectrum of fields . Future research may focus on its potential applications in pharmaceutical synthesis and other biochemical realms .
Métodos De Preparación
4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The traditional method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobis(isobutyronitrile) in refluxing carbon tetrachloride (CCl4) . The reaction is typically carried out at 77°C for about 4 hours .
In recent years, more environmentally friendly methods have been developed, such as using non-chlorinated solvents like ethyl acetate, methyl acetate, acetonitrile, water, or even solvent-free conditions . Continuous-flow photochemical bromination has also been explored, which offers higher conversion rates and selectivity while significantly reducing reaction time .
Análisis De Reacciones Químicas
4-Bromocrotonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under suitable conditions.
Addition Reactions: The double bond in the molecule allows for addition reactions with various reagents.
Common reagents used in these reactions include N-bromosuccinimide (NBS), benzoyl peroxide, and azobis(isobutyronitrile) . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-Bromocrotonic acid can be compared with other similar compounds such as:
Crotonic Acid: The parent compound from which this compound is derived.
4-Chlorocrotonic Acid: A similar compound where the bromine atom is replaced with chlorine.
Ethyl 4-Bromocrotonate: An ester derivative of this compound.
The uniqueness of this compound lies in its specific bromination, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
(E)-4-bromobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGZROJTAUYFQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878724 | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-36-1, 20629-35-0 | |
| Record name | 4-Bromocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-4-bromobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)









